![molecular formula C6H4N2O2S2 B14152276 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 35021-76-2](/img/structure/B14152276.png)
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a unique structure that features two oxo-lambda~4~-sulfanylidene groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the reaction of 1,4-diaminobenzene with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,4-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its oxo-lambda~4~-sulfanylidene groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(aminomethyl)benzene: A related compound with amino groups instead of oxo-lambda~4~-sulfanylidene groups.
1,4-Bis(sulfinylamino)benzene: Contains sulfinyl groups instead of oxo-lambda~4~-sulfanylidene groups.
1-ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure with an ethyl group attached to the benzene ring.
Uniqueness
1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of oxo-lambda~4~-sulfanylidene groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35021-76-2 |
|---|---|
Molekularformel |
C6H4N2O2S2 |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
1,4-bis(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-1-2-6(4-3-5)8-12-10/h1-4H |
InChI-Schlüssel |
OIKQOADNZVCJDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=S=O)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
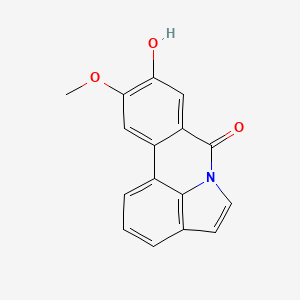
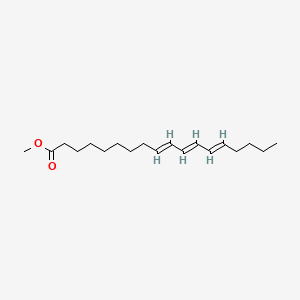
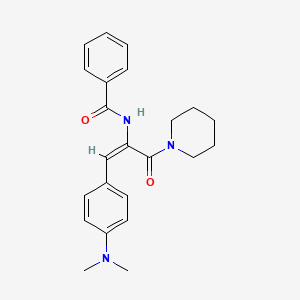
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)
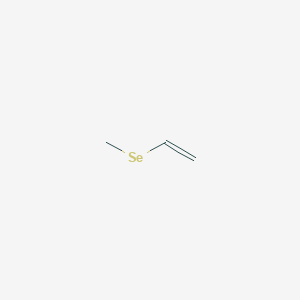
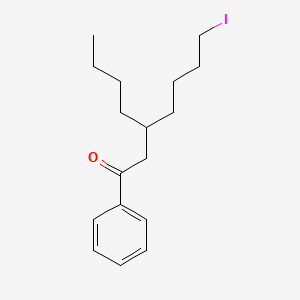
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
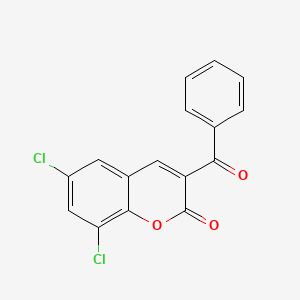
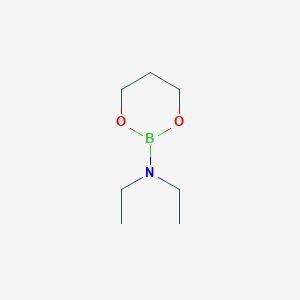
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)
